N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine is a compound that features a 3,4,5-trimethoxyphenyl group attached to a beta-alanine moiety. The 3,4,5-trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine typically involves the coupling of 3,4,5-trimethoxybenzaldehyde with beta-alanine. One common method includes the use of reductive amination, where 3,4,5-trimethoxybenzaldehyde is reacted with beta-alanine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects. It can also modulate signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine is unique due to its specific combination of the trimethoxyphenyl group with beta-alanine, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
CAS No. |
126314-41-8 |
---|---|
Molecular Formula |
C12H17NO5 |
Molecular Weight |
255.27 |
IUPAC Name |
3-(3,4,5-trimethoxyanilino)propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-16-9-6-8(13-5-4-11(14)15)7-10(17-2)12(9)18-3/h6-7,13H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
GAKBNKCZUBYVAK-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NCCC(=O)O |
Synonyms |
N-(3,4,5-trimethoxyphenyl)-.beta.-Alanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.